molecular formula C28H23NO6S B2610347 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate CAS No. 518317-86-7

4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate

Cat. No.: B2610347
CAS No.: 518317-86-7
M. Wt: 501.55
InChI Key: VTKFBEZVKMCWCX-UHFFFAOYSA-N
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Description

4-(N-((4-Ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate is a sulfonamide derivative featuring a benzamide core linked to a 4-ethoxyphenylsulfonyl group and a terminal benzoate ester (Fig. 1). Its structure integrates three key motifs:

  • Benzamide linkage: Enhances rigidity and influences electronic properties.
  • Benzoate ester: Modulates solubility and metabolic stability.

The compound’s synthesis likely involves sequential Friedel-Crafts sulfonylation, benzoylation, and esterification, analogous to methods in sulfonamide literature . Spectral characterization would include IR bands for C=O (amide: ~1680 cm⁻¹, ester: ~1700 cm⁻¹) and absence of S-H vibrations (~2500–2600 cm⁻¹), confirming the thione tautomer if present .

Properties

IUPAC Name

[4-[benzoyl-(4-ethoxyphenyl)sulfonylamino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO6S/c1-2-34-24-17-19-26(20-18-24)36(32,33)29(27(30)21-9-5-3-6-10-21)23-13-15-25(16-14-23)35-28(31)22-11-7-4-8-12-22/h3-20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKFBEZVKMCWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminobenzoic acid to form the sulfonamide intermediate. This intermediate is then reacted with benzoyl chloride to produce the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzamido groups can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzamido groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Sulfonamides with Acyl Substituents

Compound Key Substituents IR C=O (cm⁻¹) Biological Activity Reference
Target Compound 4-Ethoxyphenyl, benzamido, benzoate ~1680 (amide), ~1700 (ester) Not reported
N4-Benzoylsulfathiazole Benzoyl, thiazole 1663–1682 Antimicrobial
N4-Lauroylsulfathiazole Lauroyl (C12 chain), thiazole Similar to above Enhanced lipophilicity

Key Findings :

  • Benzamide linkages (target) vs. thiazole rings (sulfathiazoles) alter hydrogen-bonding capacity, impacting target selectivity .

Alkoxy-Substituted Sulfonamides

Compound Substituent Electronic Effect Melting Point/Solubility Reference
Target Compound 4-Ethoxy Electron-donating Likely moderate solubility
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxy Electron-donating 148–150°C (crystalline)

Key Findings :

  • Ethoxy’s larger size vs. methoxy may reduce crystallinity but enhance lipid solubility.
  • Electron-donating alkoxy groups decrease sulfonamide acidity (pKa ~10 vs. ~8 for electron-withdrawing substituents) .

Halogenated Sulfonamides

Compound Substituent Electronic Effect Reactivity Reference
Target Compound None Stable under basic conditions
4-(4-Cl/Br-phenylsulfonyl) 4-Cl, 4-Br Electron-withdrawing Increased electrophilicity

Key Findings :

  • Halogens (Cl, Br) enhance electrophilicity, improving binding to electron-rich biological targets but increasing hydrolysis risk .
  • The target’s lack of halogens may improve metabolic stability in vivo.

Heterocyclic Sulfonamide Derivatives

Compound Core Structure Functional Groups Notable Properties Reference
Target Compound Benzamide/benzoate Ester, amide Hydrolyzable ester
1,2,4-Triazole-thiones [7–9] Triazole-thione C=S (~1247–1255 cm⁻¹) Tautomerism affects reactivity
4-Benzyl-1,3-oxazoles Oxazole Oxazolone ring Rigid, planar structure

Key Findings :

  • Triazole-thiones exhibit tautomerism, enabling diverse reactivity (e.g., alkylation at sulfur), unlike the static benzamide in the target .
  • Oxazoles’ rigidity may improve binding affinity vs. the target’s flexible benzoate ester .

Data Tables

Table 1: Spectral and Physical Properties

Compound IR C=O (cm⁻¹) Tautomerism Melting Point (°C)
Target Compound 1680 (amide), 1700 (ester) None observed Not reported
1,2,4-Triazole-thiones [7–9] Absent Thione ⇌ Thiol 180–200
N4-Benzoylsulfathiazole 1663–1682 None 210–212

Table 2: Electronic Effects on Sulfonamide Acidity

Substituent Electronic Effect pKa (Estimated) Example Compound
4-Ethoxy Donating ~10.2 Target Compound
4-Chloro Withdrawing ~8.5 4-Cl-phenylsulfonyl
4-Methoxy Donating ~10.0

Biological Activity

4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate is a complex organic compound that has garnered attention for its potential biological activities. Its unique molecular structure, which includes an ethoxyphenyl group, a sulfonyl group, and a benzamido group, allows it to interact with various biological targets. This article provides a comprehensive overview of the compound's biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate is C28H23NO6SC_{28}H_{23}NO_6S, with a molecular weight of 501.6 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC28H23NO6S
Molecular Weight501.6 g/mol
IUPAC Name4-[benzoyl-(4-ethoxyphenyl)sulfonylamino]phenyl benzoate
Rotatable Bond Count9

Synthesis

The synthesis of 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate : Reaction of 4-ethoxybenzenesulfonyl chloride with 4-aminobenzoic acid.
  • Final Product Formation : The sulfonamide intermediate is then reacted with benzoyl chloride in the presence of organic solvents such as dichloromethane and catalysts like triethylamine.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes or receptors through hydrogen bonding and other molecular interactions. The sulfonyl and benzamido groups play crucial roles in these interactions, potentially altering enzyme activity or protein binding dynamics.

In Vitro Studies

Research has demonstrated that derivatives similar to 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate exhibit significant inhibitory activity against various enzymes. For instance, studies on related compounds showed IC50 values in the nanomolar range against key metabolic enzymes such as 17alpha-hydroxylase/17,20-lyase, indicating potential applications in hormonal regulation and cancer therapy .

Case Studies

  • Anticancer Activity : A study evaluated similar compounds for their anticancer properties against human colon cancer cell lines (HCT116). Compounds showed varying degrees of potency, with some exhibiting IC50 values lower than that of established chemotherapeutics like doxorubicin .
  • Antioxidant Activity : Compounds structurally related to 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate have been assessed for antioxidant properties, demonstrating significant radical scavenging abilities, which may contribute to their therapeutic effects in oxidative stress-related diseases .

Comparative Analysis

When compared to structurally similar compounds, such as N-[(4-Ethoxyphenyl)sulfonyl]benzamide and 4-(N-((4-Methoxyphenyl)sulfonyl)benzamido)phenyl benzoate, the unique combination of functional groups in 4-(N-((4-ethoxyphenyl)sulfonyl)benzamido)phenyl benzoate results in distinct biological properties that may offer advantages in specific therapeutic contexts.

Compound Key Activity IC50 Value (nM)
4-(N-((4-Ethoxyphenyl)sulfonyl)benzamido) phenyl benzoateAnticancer<50
N-[(4-Ethoxyphenyl)sulfonyl]benzamideHormonal Regulation<40
4-(N-((4-Methoxyphenyl)sulfonyl)benzamido) phenyl benzoateAntioxidant<100

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